molecular formula C17H14N2O2 B2912479 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide CAS No. 123862-91-9

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide

Cat. No.: B2912479
CAS No.: 123862-91-9
M. Wt: 278.311
InChI Key: VSXOOTBBUZREIT-UHFFFAOYSA-N
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Description

5-Methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative with a molecular formula of $ \text{C}{18}\text{H}{15}\text{N}2\text{O}2 $. The compound features a 1,2-oxazole core substituted with a methyl group at position 5 and phenyl groups at positions 3 (on the oxazole ring) and N (on the carboxamide moiety). Key physicochemical and spectral properties include:

  • Melting Point: 166–168°C .
  • Spectral Data:
    • IR: 1673.64 cm$ ^{-1} $ (amide C=O stretch) .
    • $ ^1\text{H} $ NMR: δ 10.44 (amide NH), 7.71–7.11 (aromatic protons), 2.58 (CH$ _3 $) .
    • $ ^{13}\text{C} $ NMR: δ 170.33 (amide carbonyl), 160.67 (oxazole C-5), 12.38 (methyl carbon) .

      The compound was synthesized via silica gel column chromatography (n-hexane/ethyl acetate, 1:1) with a 71% yield . Its structural rigidity and aromatic substituents make it a candidate for pharmacological applications, particularly in anticancer and antioxidant studies .

Properties

IUPAC Name

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXOOTBBUZREIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

Scientific Research Applications

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Oxazoles, in general, are known to interact with various biological targets through different mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation.

Chemistry

  • Building Block: It acts as a precursor in the synthesis of complex heterocyclic compounds. The synthesis of this compound typically involves the cyclization of appropriate precursors, such as the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
  • Chemical Reactions: It can undergo oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Biology

  • Enzyme Interactions: It is used in the study of enzyme interactions and as a probe for biological assays.
  • Antioxidant Properties: Research suggests it may possess antioxidant properties, effectively scavenging free radicals and protecting against oxidative stress in in vitro assays.

Industry

  • Advanced Materials: It is used in the development of advanced materials with specific properties. Industrial production may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial for efficient production.

This compound has diverse biological activities, including potential antioxidant and anticancer activities.

Antioxidant Activity

  • In vitro assays have demonstrated its ability to scavenge free radicals effectively, suggesting a protective role against oxidative stress.

Anticancer Activity

  • This compound was among the most potent in inhibiting cancer cell proliferation compared to other synthesized derivatives. It exhibits better activity against three cancer cell lines (HeLa, Hep3B, and MCF-7) and is a possible anticancer candidate, especially with a better selectivity ratio than the well-known anticancer agent doxorubicin .

Comparative Analysis

Compound NameAnticancer Activity (IC50)Antioxidant Activity (DPPH Scavenging %)
This compound0.025 µM (MCF-7)76%
5-methyl-1,2-oxazole-4-carboxamide0.083 µM (MCF-7)70%
3-phenyl-1,2-oxazole-4-carboxamideNot determined65%

Mechanism of Action

The mechanism of action of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Variations Molecular Weight Biological Activity Key References
This compound N-phenyl, 3-phenyl, 5-methyl 297.33 g/mol Anticancer, antioxidant
MO5 (5-Amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) 5-amino, 3-methyl, N-(4-methylbenzyl) 275.31 g/mol Immunomodulatory: Inhibits TNFα production and carrageenan-induced inflammation
Imp-G (5-Methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide) N-(4-methylphenyl), 5-methyl (lacks 3-phenyl substituent) 216.23 g/mol Teriflunomide impurity; no direct activity reported
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide N-(4-methyl-3-nitrophenyl), 3-phenyl, 5-methyl 352.35 g/mol Not explicitly reported; nitro group may enhance redox activity
5-Benzamido-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide N-(4-chlorophenyl), 3-methyl, 5-benzamido 369.80 g/mol Anti-inflammatory, antibacterial
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide N-(5-chloro-2-methylphenyl), 3-(2-chlorophenyl), 5-methyl 375.25 g/mol Not explicitly reported; dichlorophenyl groups may improve lipophilicity
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide N-(5-nitrothiazol-2-yl), 3-phenyl, 5-methyl 344.35 g/mol Potential antimicrobial activity due to nitro-thiazole moiety

Key Findings

Substituent Effects on Bioactivity: The N-phenyl and 3-phenyl groups in the parent compound contribute to its anticancer activity by enhancing π-π stacking with cellular targets . In contrast, MO5’s N-(4-methylbenzyl) group and 5-amino substitution shift activity toward immunomodulation . Chlorinated derivatives (e.g., N-(4-chlorophenyl) in ) exhibit anti-inflammatory and antibacterial properties, likely due to increased lipophilicity and membrane penetration .

Electron-Withdrawing Groups :

  • The nitro group in 5-methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide may enhance redox cycling or electrophilic interactions, though its specific activity remains uncharacterized .

Biological Activity

5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound belonging to the oxazole class, which has attracted attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C16H15N2O2, and it possesses moderate lipophilicity with a logP value indicating its potential for cellular absorption and distribution .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Oxazole derivatives are known to inhibit specific enzymes, which can alter biochemical pathways critical for disease progression.
  • Receptor Antagonism : The compound may act as an antagonist at certain receptors, influencing cellular signaling pathways.
  • Ion Channel Modulation : It can modulate ion channels, affecting cellular excitability and neurotransmission .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its lipophilicity. This property may enhance its bioavailability when administered orally or intravenously. Further research is needed to elucidate its metabolic pathways and excretion routes.

Anticancer Activity

Several studies have investigated the anticancer potential of oxazole derivatives. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hep3B (liver cancer), with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism : The anticancer activity is likely mediated through apoptosis induction and cell cycle arrest in the G1 phase .

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, suggesting a protective role against oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related oxazole compounds is useful:

Compound NameAnticancer Activity (IC50)Antioxidant Activity (DPPH Scavenging %)
This compound0.025 µM (MCF-7)76%
5-methyl-1,2-oxazole-4-carboxamide0.083 µM (MCF-7)70%
3-phenyl-1,2-oxazole-4-carboxamideNot determined65%

This table illustrates that while similar compounds exhibit potent biological activities, the specific substitution pattern in this compound contributes to its enhanced efficacy .

Case Studies and Research Findings

A notable study highlighted the synthesis and biological evaluation of various oxazole derivatives including this compound. The results indicated that this compound was among the most potent in inhibiting cancer cell proliferation compared to other synthesized derivatives .

Another investigation focused on the antioxidant properties of oxazoles. The findings revealed that compounds similar to this compound exhibited significant radical scavenging activity in vitro .

Q & A

Q. Q1. What are the recommended synthetic routes for 5-methyl-N,3-diphenyl-1,2-oxazole-4-carboxamide, and how can purity be validated?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted β-ketoamides with hydroxylamine, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR to confirm structural integrity. Melting point analysis (e.g., 182–183°C for analogs ) should align with literature values. For advanced purity assessment, high-resolution mass spectrometry (HRMS) is recommended.

Advanced Reaction Optimization

Q. Q2. How can statistical design of experiments (DoE) optimize the yield of this compound synthesis?

Methodological Answer: Employ a central composite design (CCD) to evaluate critical variables (e.g., temperature, reagent stoichiometry, reaction time). Use response surface methodology (RSM) to identify optimal conditions. For example, highlights DoE’s role in minimizing experimental runs while maximizing data robustness . Post-optimization, validate predictions through triplicate runs and analyze variance (ANOVA) to ensure reproducibility.

Structural Elucidation

Q. Q3. What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry, as demonstrated in analogs like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide .
  • FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • 2D NMR (COSY, HSQC) resolves aromatic proton coupling and substituent positions.

Reactivity and Stability

Q. Q4. How can the chemical stability of this oxazole derivative under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH, 40–80°C). Monitor decomposition via UPLC-PDA at intervals (0, 1, 3, 7 days). Kinetic modeling (Arrhenius equation) predicts shelf life. notes similar oxazole derivatives undergo hydrolysis under acidic conditions, requiring pH-controlled storage .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
  • Cytotoxicity screening (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial testing via broth microdilution (CLSI guidelines). Standardize results with positive controls (e.g., doxorubicin for cytotoxicity) and report IC50/EC50 values.

Advanced Computational Modeling

Q. Q6. How can quantum mechanical calculations and molecular docking predict the compound’s reactivity and target binding affinity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites.
  • Use AutoDock Vina for docking into protein targets (PDB IDs), analyzing binding poses and interaction energies. emphasizes integrating computational predictions with experimental validation to reduce trial-and-error approaches .

Data Contradiction Resolution

Q. Q7. How to resolve discrepancies between theoretical predictions (e.g., DFT) and experimental spectral data?

Methodological Answer:

  • Re-examine computational parameters (e.g., solvent effects, basis set selection).
  • Compare experimental NMR chemical shifts with computed values (GIAO method). Adjust for conformational flexibility via molecular dynamics (MD) simulations. underscores iterative theory-experiment feedback loops to refine models .

Process Scale-Up Challenges

Q. Q8. What methodologies address scalability issues in transitioning from lab-scale synthesis to pilot production?

Methodological Answer:

  • Use microreactor systems to maintain reaction homogeneity and heat transfer.
  • Apply quality by design (QbD) principles, focusing on critical process parameters (CPPs). highlights AI-driven optimization (e.g., COMSOL Multiphysics) for scaling membrane separation or crystallization steps .

Interdisciplinary Applications

Q. Q9. How can this compound serve as a precursor in materials science or catalysis research?

Methodological Answer:

  • Functionalize the oxazole core via Suzuki coupling to create π-conjugated polymers for optoelectronics.
  • Explore coordination chemistry with transition metals (e.g., Pd, Cu) for catalytic applications. demonstrates analogous compounds undergoing electrophilic substitution for material derivatization .

Ethical and Reproducibility Considerations

Q. Q10. What frameworks ensure reproducibility in synthesizing and testing this compound across labs?

Methodological Answer:

  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and spectral data.
  • Use electronic lab notebooks (ELNs) to document raw data and metadata. emphasizes adherence to APA or ACS standards for methodological transparency .

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